(2-Hydroxypropyl)ammonium palmitate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

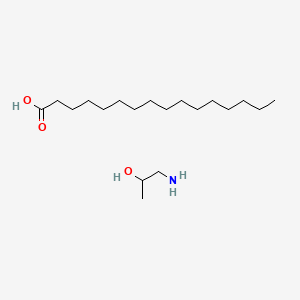

(2-Hydroxypropyl)ammonium palmitate is a chemical compound with the molecular formula C19H41NO3. It is a quaternary ammonium salt derived from palmitic acid and 2-hydroxypropylamine. This compound is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxypropyl)ammonium palmitate typically involves the reaction of palmitic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The quaternary ammonium group can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(2-Hydroxypropyl)ammonium palmitate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes.

Biology: The compound is employed in studies involving cell membranes and lipid interactions.

Industry: The compound is used in the formulation of personal care products, detergents, and other industrial applications

Mechanism of Action

The mechanism of action of (2-Hydroxypropyl)ammonium palmitate involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxypropyl palmitate: A similar compound with a hydroxyl group instead of the ammonium group.

N-2-Hydroxypropyl trimethyl ammonium chloride chitosan: Another quaternary ammonium compound with similar surfactant properties

Uniqueness

(2-Hydroxypropyl)ammonium palmitate is unique due to its specific combination of a quaternary ammonium group and a long-chain fatty acid. This combination imparts distinct surfactant properties, making it valuable in various applications where both hydrophilic and hydrophobic interactions are required .

Biological Activity

(2-Hydroxypropyl)ammonium palmitate, also known as tristhis compound, is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

This compound is an ammonium salt derived from palmitic acid, characterized by its hydrophilic and lipophilic properties. Its amphiphilic nature allows it to interact with biological membranes, which is crucial for its biological activity.

Mechanisms of Action:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes, leading to cell lysis and death. This is attributed to its ability to integrate into lipid bilayers, altering membrane integrity and fluidity.

- Growth Stimulation : In agricultural applications, it enhances nutrient uptake in plants and increases resistance to environmental stressors, promoting overall growth.

1. Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. It has been particularly effective against Gram-positive bacteria due to its ability to penetrate their thicker peptidoglycan layers.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal action |

2. Plant Growth Enhancement

In agricultural research, this compound has been reported to stimulate plant growth by improving root development and enhancing stress resistance.

- Case Study : A study on Arabidopsis thaliana indicated that treatment with this compound led to increased biomass and improved resistance to oxidative stress. The compound was found to elevate levels of 2-hydroxy fatty acids, which are associated with stress response mechanisms .

1. Oxidative Stress Response

Research indicates that the presence of this compound in plant cells enhances their ability to cope with oxidative stress. The upregulation of specific fatty acid hydroxylases (FAHs) was observed, suggesting a protective role against reactive oxygen species (ROS) .

- Key Findings :

- Treatment with the compound resulted in a significant increase in 2-hydroxylated very-long-chain fatty acids (VLCFAs).

- Plants treated with this compound showed improved survival rates under oxidative stress conditions compared to untreated controls.

2. Industrial Applications

Beyond its biological activities, this compound is utilized in various industrial processes due to its emulsifying properties. It serves as a phase change material in thermal energy storage systems and is involved in the production of environmentally friendly materials.

Properties

CAS No. |

64012-07-3 |

|---|---|

Molecular Formula |

C19H41NO3 |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

1-aminopropan-2-ol;hexadecanoic acid |

InChI |

InChI=1S/C16H32O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3(5)2-4/h2-15H2,1H3,(H,17,18);3,5H,2,4H2,1H3 |

InChI Key |

WLYSZUFTDIWWPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.CC(CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.